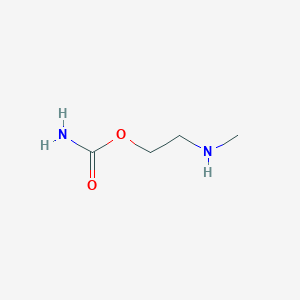

2-(Methylamino)ethyl carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-(methylamino)ethyl carbamate |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3-8-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |

InChI Key |

LKUZWHWTXFALOC-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Methyl Carbamate Linker Technologies in ADCs

Topic: Role of Methyl Carbamate Linkers in Antibody-Drug Conjugates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Linker Paradox

In Antibody-Drug Conjugate (ADC) design, the linker dictates the therapeutic window. It must be perfectly stable in systemic circulation (pH 7.4) to prevent off-target toxicity yet rapidly labile upon endosomal internalization.

While peptide-carbamate linkers (e.g., Val-Cit-PABC) are the industry standard for amine-containing payloads (like MMAE), they fail when applied to hydroxyl-containing payloads (like Camptothecins or Corticosteroids). Attaching a linker to a hydroxyl group typically yields a carbonate , which suffers from rapid hydrolytic degradation in plasma (t½ ≈ 36 hours), leading to systemic toxicity.

This guide focuses on the Methylene Alkoxy Carbamate (MAC) technology—a specific "methyl carbamate" innovation designed to stabilize alcohol payloads—while also contextualizing the standard N-methyl carbamate linkages used for auristatins.

The Standard: N-Methyl Carbamate Linkages for Amine Payloads

Most FDA-approved ADCs (e.g., Brentuximab vedotin, Polatuzumab vedotin) utilize a self-immolative spacer to release a secondary amine payload.

Mechanism of Action: 1,6-Elimination

The "methyl carbamate" here refers to the carbamate bond formed between the p-aminobenzyl (PAB) spacer and the N-methyl terminus of the payload (e.g., Monomethyl Auristatin E, MMAE).

-

Trigger: Lysosomal proteases (Cathepsin B) cleave the amide bond between the dipeptide (Val-Cit) and the PAB spacer.[1]

-

Cascade: The resulting aniline electron pair donates into the aromatic ring, driving a 1,6-elimination .

-

Release: This expels carbon dioxide (decarboxylation) and the free amine payload.

Why it fails for alcohols: If this same PAB spacer is attached to an oxygen (forming a carbonate), the electron-withdrawing nature of the carbonate makes it susceptible to nucleophilic attack by plasma esterases or spontaneous hydrolysis.

The Advanced Solution: Methylene Alkoxy Carbamate (MAC)

To conjugate potent alcohols (e.g., Auristatin E, Budesonide) with high stability, the Methylene Alkoxy Carbamate (MAC) unit was developed.[2][3] This structure inserts a methylene bridge between the carbamate nitrogen and the payload oxygen, effectively converting a labile carbonate into a stable carbamate-ether hybrid.

Structural Advantage

-

Standard Carbonate: Linker-O-C(=O)-O-Payload (Unstable)

-

MAC Linker: Linker-NH-C(=O)-O-CH2-O-Payload (Stable)

The MAC unit incorporates the payload's oxygen into a hemiaminal ether (aminal) structure masked as a carbamate. This resists plasma hydrolysis (t½ > 7 days) but allows rapid release upon triggering.

Release Mechanism

The release from a MAC linker is a multi-step cascade involving an intermediate aminal hydrolysis.

Figure 1: Mechanism of payload release from a Methylene Alkoxy Carbamate (MAC) linker. Note the critical aminal hydrolysis step that liberates the alcohol.

Comparative Stability Data

The following table contrasts the stability profiles of standard linkers versus MAC technology for alcohol-containing payloads.

| Linker Class | Payload Attachment Atom | Plasma Stability (Human, t½) | Release Mechanism | Key Limitation |

| Carbonate | Oxygen (Hydroxyl) | ~36 - 40 Hours | Hydrolysis / Esterase | Premature release causes systemic toxicity. |

| Ester | Oxygen (Hydroxyl) | < 24 Hours | Esterase | Extremely labile; rarely suitable for toxic payloads. |

| Std. Carbamate (PABC) | Nitrogen (Amine) | > 7 Days | Protease + 1,6-Elimination | Only works for amine payloads (e.g., MMAE). |

| MAC (Methylene Alkoxy) | Oxygen (Hydroxyl) | > 7 Days | Protease + Aminal Hydrolysis | Complex synthesis; requires formaldehyde release. |

Experimental Protocols

Synthesis of a MAC-Linked Payload

Context: This protocol describes the installation of the MAC unit onto an alcohol payload (e.g., Auristatin E).[2][3][4] Safety: Work in a fume hood. Chloromethyl chloroformate is toxic.

Reagents:

-

Chloromethyl chloroformate

-

Secondary amine linker intermediate (e.g., Val-Cit-PAB-NHMe)

-

Silver Carbonate (Ag₂CO₃) or organic base

Workflow:

-

Activation: Dissolve the alcohol payload in anhydrous DCM. Add chloromethyl chloroformate (1.2 eq) and pyridine at 0°C. Stir for 2 hours to form the chloromethyl carbonate intermediate.

-

Checkpoint: Verify conversion by LC-MS (shift in mass corresponding to +C2H2ClO2).

-

-

Displacement: React the chloromethyl carbonate with the amine-linker precursor. This step often requires silver carbonate (Ag₂CO₃) to facilitate the displacement of the chloride by the amine, forming the methylene carbamate linkage.

-

Reaction:R-OH + Cl-CO-O-CH2-Cl -> R-O-CH2-O-CO-NH-Linker (Simplified representation of the coupling logic).

-

-

Purification: Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Plasma Stability Assay (Self-Validating)

Objective: Confirm the MAC linker resists non-specific hydrolysis.

-

Incubation: Incubate the ADC (1 mg/mL) in human plasma at 37°C.

-

Sampling: Aliquot samples at T=0, 24h, 48h, 96h, and 168h (7 days).

-

Quenching: Quench with cold methanol containing an internal standard (e.g., isotope-labeled payload).

-

Analysis: Centrifuge to pellet proteins. Analyze supernatant by LC-MS/MS.

-

Validation Criteria:

-

Free payload concentration must remain < 5% of total drug at 96h.

-

Control (Carbonate linker ADC) should show > 40% release by 48h.

-

Synthesis & Logic Diagram

Figure 2: Synthetic route for installing a Methylene Alkoxy Carbamate linker onto a hydroxyl-bearing payload.

References

-

Okeley, N. M., et al. (2016). "Methylene Alkoxy Carbamate (MAC) Self-Immolative Units: Utilization for the Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates." Bioconjugate Chemistry. Link

-

Firestone, R. A., et al. (2016). "Methylene carbamate linkers for use with targeted-drug conjugates."[2][3][4][5][6] European Patent EP3082878B1. Link

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. Link

-

Staben, L. R., et al. (2016). "Targeted Delivery of Alcohol-Containing Payloads."[3] Nature Chemistry. Link

Sources

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. Modular Development of Enzyme-Activatable Proteolysis Targeting Chimeras for Selective Protein Degradation and Cancer Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2015095755A1 - Methylene carbamate linkers for use with targeted-drug conjugates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability of Carbamate Linkages in Physiological pH Buffers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the stability of carbamate linkages under physiological pH conditions. As a critical functional group in numerous pharmaceuticals and prodrugs, a thorough understanding of carbamate stability is paramount for effective drug design, formulation, and delivery. This document moves beyond a simple recitation of facts to provide a foundational understanding of the underlying chemical principles, practical experimental guidance, and field-proven insights into structure-stability relationships.

The Carbamate Linkage: A Cornerstone of Modern Drug Design

The carbamate functional group, an ester of carbamic acid, is a versatile and widely utilized moiety in medicinal chemistry.[1][2][3] Structurally, it can be considered a hybrid of an amide and an ester, conferring a unique combination of chemical and physical properties.[4] This "amide-ester" nature results in a linkage that is generally more stable than an ester but more susceptible to hydrolysis than an amide.[4]

Carbamates are integral to the structure of many approved drugs and are frequently employed in prodrug strategies to enhance properties such as solubility, permeability, and metabolic stability.[1][2] Their ability to act as a peptide bond surrogate has further solidified their importance in the development of peptidomimetic drugs.[3] The stability of the carbamate linkage is not a fixed property but is highly dependent on its chemical environment and molecular structure. At the physiological pH of 7.4, found in blood and extracellular fluids, the carbamate bond can be susceptible to hydrolysis, a factor of critical importance for drug efficacy and disposition.[4]

The Chemistry of Carbamate Stability at Physiological pH

The stability of a carbamate is intrinsically linked to the resonance between the amide and carboxyl groups.[1] This resonance delocalizes the lone pair of electrons on the nitrogen atom, imparting a degree of double-bond character to the C-N bond and enhancing chemical stability.[1] However, this stability is challenged under physiological conditions.

The primary degradation pathway for carbamates in physiological buffers is base-catalyzed hydrolysis.[1] The specific mechanism is dependent on the substitution pattern of the nitrogen atom.

Hydrolysis Mechanisms

-

Monosubstituted Carbamates: These compounds primarily undergo hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the leaving group (the alcohol or phenol) to form a transient isocyanate. The isocyanate is subsequently attacked by water to generate an unstable carbamic acid, which rapidly decomposes to the corresponding amine and carbon dioxide.

-

Disubstituted Carbamates: For carbamates with two substituents on the nitrogen, the E1cB pathway is blocked. Instead, they typically hydrolyze through a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the alcohol/phenol and the carbamate anion.

Below is a diagram illustrating these two distinct hydrolytic pathways.

Caption: Mechanisms of base-catalyzed hydrolysis for carbamates.

Structure-Stability Relationships: A Predictive Framework

The rate of carbamate hydrolysis at physiological pH is not uniform; it is profoundly influenced by the electronic and steric properties of the substituents on both the nitrogen and oxygen atoms of the carbamate linkage.[1] A comprehensive understanding of these structure-stability relationships is a powerful tool in rational drug design, allowing for the fine-tuning of a drug's or prodrug's half-life.

Influence of Substituents

-

N-Substituents:

-

Monosubstituted vs. Disubstituted: As a general rule, N,N-disubstituted carbamates are significantly more stable towards hydrolysis than their N-monosubstituted counterparts.[1] This is due to the inaccessibility of the E1cB pathway for disubstituted carbamates.

-

Steric Hindrance: Increasing the steric bulk of the N-substituents can hinder the approach of the hydroxide ion in the BAC2 mechanism, thereby increasing stability.

-

-

O-Substituents (Leaving Group):

-

Aromatic vs. Aliphatic: Carbamates derived from phenols (aryl carbamates) are generally less stable than those derived from alcohols (alkyl carbamates). The aromaticity of the O-substituent plays a critical role in hydrolytic reactivity.[5]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on an aryl ring of the O-substituent will stabilize the corresponding phenoxide leaving group, thus accelerating the rate of hydrolysis. Conversely, electron-donating groups tend to increase stability.

-

The following table summarizes the half-lives of various carbamates at physiological pH, illustrating these principles:

| Carbamate Structure | Type | Half-life (t1/2) at pH 7.4 | Reference(s) |

| N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisole | Monosubstituted (Aryl) | 36.3 minutes | [6] |

| Various monosubstituted carbamic acid esters | Monosubstituted (Aryl) | 4 - 40 minutes | [7] |

| N-phenyl carbamate derivative | Monosubstituted (Aryl) | 51 minutes | [5] |

| N-phenyl thiocarbamate derivative | Monosubstituted (Aryl) | 2.6 minutes | [5] |

| N,N-disubstituted carbamates | Disubstituted | Stable | [7] |

| Rivastigmine | Disubstituted | ~1.5 hours (in vivo) | [8][9][10] |

| Bambuterol | Disubstituted | Long-acting (stable to hydrolysis) | [1] |

Experimental Protocol for Assessing Carbamate Stability in Physiological Buffer

A robust and reproducible experimental protocol is essential for accurately determining the stability of a carbamate linkage. The following section provides a detailed, step-by-step methodology for conducting such a study.

Preparation of Physiological Buffer (Phosphate-Buffered Saline, pH 7.4)

Phosphate-buffered saline (PBS) is a commonly used buffer that mimics the ionic strength and pH of human body fluids.

Materials:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Disodium phosphate (Na2HPO4)

-

Potassium phosphate monobasic (KH2PO4)

-

Hydrochloric acid (HCl) for pH adjustment

-

High-purity distilled or deionized water

-

Autoclave

Procedure for 1 L of 1x PBS at pH 7.4:

-

Begin with approximately 800 mL of distilled water in a suitable container.[11]

-

Add the following salts to the water and stir until dissolved:[7]

-

Adjust the pH of the solution to 7.4 using HCl.[7][11] It is crucial to perform this step at the temperature at which the stability study will be conducted, as pH can be temperature-dependent.[12]

-

Add distilled water to bring the final volume to 1 L.[7][11]

-

Sterilize the buffer by autoclaving on a liquid cycle to prevent microbial growth.[6][7]

Stability Study Workflow

The following workflow outlines the key steps in performing a carbamate stability study.

Caption: Experimental workflow for carbamate stability assessment.

Detailed Steps:

-

Prepare a stock solution of the carbamate compound in a suitable solvent (e.g., acetonitrile or DMSO). The choice of solvent should ensure the compound's solubility and be compatible with the subsequent HPLC analysis.

-

Equilibrate the physiological buffer to the desired temperature, typically 37°C to mimic physiological conditions.

-

Initiate the stability study by adding a small volume of the carbamate stock solution to the pre-warmed buffer. The final concentration of the organic solvent from the stock solution should be kept to a minimum (ideally <1%) to avoid altering the buffer's properties.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected stability of the carbamate.

-

Quench the reaction in each aliquot immediately after collection to prevent further degradation. This can be achieved by adding an equal volume of a strong acid (e.g., 1 M HCl) or by flash-freezing the sample in liquid nitrogen.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the parent carbamate.

HPLC Analysis

HPLC is the analytical method of choice for stability studies due to its ability to separate and quantify the parent drug from its degradation products.[13]

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is commonly used for the separation of carbamates.[14]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is frequently used, with the wavelength set to the absorbance maximum of the carbamate.[15] For N-methylcarbamates, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can provide enhanced sensitivity and selectivity.[16]

-

Data Analysis: The peak area of the parent carbamate at each time point is used to determine its concentration. A plot of the natural logarithm of the carbamate concentration versus time will yield a straight line for a first-order reaction, from which the half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k, where k is the rate constant (the negative of the slope of the line).

Conclusion: A Self-Validating Approach to Drug Development

The stability of the carbamate linkage is a multifaceted property that is central to the design and development of numerous therapeutic agents.[2] By understanding the fundamental principles of carbamate hydrolysis and the influence of molecular structure, researchers can rationally design molecules with desired stability profiles. The experimental protocol outlined in this guide provides a robust framework for the empirical determination of carbamate stability, ensuring that decisions in drug development are based on solid, reproducible data. This integrated approach, combining theoretical knowledge with rigorous experimental validation, is the hallmark of sound scientific practice in the pharmaceutical sciences.

References

-

St. John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

-

Tarzia, G., et al. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. [Link]

-

Lunn, G. & Hellwig, L. C. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

Interchim. Phosphate Buffered Saline (PBS). [Link]

-

iGEM. PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). [Link]

-

Saari, W. S., et al. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry. [Link]

-

Altabrisa Group. 3 Key Steps for HPLC Validation in Stability Testing. [Link]

-

Matosevic, A. & Zorc, B. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Tsoleridis, C. A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Hogendoorn, E. A., et al. Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. ResearchGate. [Link]

-

Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Farlow, M. R. Update on rivastigmine. Expert Review of Neurotherapeutics. [Link]

-

Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

-

Wikipedia. Rivastigmine. [Link]

-

Matosevic, A. & Zorc, B. Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

-

Tsoleridis, C. A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

Al-Azzam, K. M., et al. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. PMC. [Link]

-

U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

-

ResearchGate. Hydrolytic and oxidation metabolic conversion of bambuterol into terbutaline. [Link]

-

Vacondio, F., et al. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate. [Link]

-

EBM Consult. Drug Monograph: Rivastigmine (Exelon). [Link]

-

Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

-

Lee, S., et al. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed. [Link]

-

Lefèvre, G., et al. Estimation of the absolute bioavailability of rivastigmine in patients with mild to moderate dementia of the Alzheimer's type. PubMed. [Link]

-

Polinsky, R. J. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. PubMed. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. static.igem.org [static.igem.org]

- 7. stjohnslabs.com [stjohnslabs.com]

- 8. Rivastigmine - Wikipedia [en.wikipedia.org]

- 9. Drug Monograph: Rivastigmine (Exelon) [ebmconsult.com]

- 10. Estimation of the absolute bioavailability of rivastigmine in patients with mild to moderate dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. epa.gov [epa.gov]

- 15. cecas.clemson.edu [cecas.clemson.edu]

- 16. agilent.com [agilent.com]

The N-Methyl Carbamate Moiety in Anticancer Prodrug Design: From Stability Tuning to Self-Immolative Linkers

Executive Summary

The carbamate functionality (

This guide analyzes the evolution of N-methyl carbamates from their origins in cholinergic pharmacology to their modern role as critical linkers in Antibody-Drug Conjugates (ADCs). It provides actionable protocols for synthesis and a mechanistic breakdown of why N-methylation remains a vital tool for overcoming plasma instability.

Part 1: The Chemical Logic – Why N-Methylation?

The Stability-Lability Paradox

The central challenge in prodrug design is creating a molecule stable enough to survive systemic circulation (plasma half-life) yet labile enough to release the active payload at the tumor site.

Simple carbamates (

The N-Methyl Solution:

Replacing the hydrogen on the nitrogen atom with a methyl group (

-

Steric Hindrance: The methyl group physically blocks the approach of nucleophiles (water or enzyme active site serines) to the carbonyl carbon.

-

Electronic Modulation: The inductive effect of the methyl group alters the electron density of the nitrogen, reducing the acidity of the remaining proton (if any) or simply removing the H-bond donor capability, which often aids in enzyme substrate recognition.

Structural Activity Relationship (SAR) Hierarchy

Research indicates a clear hierarchy of metabolic stability based on N-substitution.

Figure 1: The hierarchy of carbamate stability against plasma esterases. N-methylation shifts the molecule toward the "High Stability" zone, essential for systemic delivery.

Part 2: Historical Evolution of the Moiety

The trajectory of N-methyl carbamates in oncology is a classic example of "drug repurposing" logic—taking a mechanism designed for toxicity (pesticides) and refining it for therapy.

Phase 1: The Cholinergic Origins (1940s-1960s)

The biological activity of carbamates was first characterized in Physostigmine (an N-methyl carbamate alkaloid). Its mechanism involved the reversible carbamylation of acetylcholinesterase (AChE).

-

Relevance to Oncology: It established that N-methyl carbamates form stable covalent bonds with serine hydrolases that hydrolyze slowly (minutes to hours) compared to esters (milliseconds). This "slow release" kinetics became the blueprint for prodrug design.

Phase 2: The Prodrug Era (1980s-1990s)

Scientists began attaching cytotoxic agents (e.g., 5-fluorouracil, mitomycin C) to carbamate linkers.

-

The Problem: Simple NH-carbamates released the drug too quickly in the blood.

-

The Fix: N-methylation was employed to retard hydrolysis. For example, in the design of prodrugs for phenolic mustards, N,N-disubstituted carbamates showed superior plasma stability compared to their monosubstituted counterparts, allowing for better tumor accumulation before activation.

Phase 3: ADCs and Self-Immolative Linkers (2000s-Present)

In modern Antibody-Drug Conjugates (e.g., Brentuximab vedotin), the linker technology is critical. While the famous "Val-Cit" linker uses a specific enzymatic trigger, the carbamate moiety (often the p-aminobenzyloxycarbonyl or PABC spacer) facilitates the final release of the drug (e.g., MMAE).

-

N-Methyl Role: In newer generation linkers, N-methylation of the spacer or the payload (e.g., N-methyl valine in auristatins) prevents aggregation of the hydrophobic drug-antibody complex and modulates the rate of the 1,6-elimination (self-immolation) step.

Part 3: Mechanistic Pathways & Visualization

Understanding the cleavage mechanism is essential for designing the trigger.

The Activation Pathway

The diagram below illustrates the "Self-Immolative" cascade used in ADCs, where the carbamate bond is the final lock releasing the toxin.

Figure 2: The 1,6-elimination mechanism. The carbamate bond (often N-substituted) is cleaved spontaneously after the "trigger" event, releasing the active drug.

Part 4: Experimental Protocol – Synthesis of an N-Methyl Carbamate Linker

Objective: Synthesize an activated N-methyl carbamate linker suitable for conjugation to a cytotoxic alcohol or amine. Standard Method: The p-Nitrophenyl Chloroformate Activation.

Reagents Required[1][2][3][4]

-

Amine Source: N-methyl amine derivative (e.g., Sarcosine ester or N-methyl drug analog).

-

Activation Reagent: p-Nitrophenyl chloroformate (PNP-Cl).

-

Base: Pyridine or Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Activation of the Alcohol (Formation of Carbonate Intermediate):

-

Rationale: Direct reaction of amines and alcohols is difficult; an activated carbonate intermediate is required.

-

Dissolve the alcohol payload (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Add Pyridine (3.0 eq) followed by p-Nitrophenyl chloroformate (1.2 eq) at 0°C.

-

Stir for 2–4 hours at room temperature. Monitor by TLC (formation of UV-active PNP-carbonate).

-

Validation: The appearance of a new spot and consumption of starting material confirms activation.

-

-

Formation of the N-Methyl Carbamate:

-

Rationale: The PNP group is a good leaving group, allowing the secondary amine (N-methyl) to attack the carbonyl.

-

To the reaction mixture from Step 1, add the N-methyl amine (1.5 eq) and TEA (2.0 eq).

-

Crucial Step: If the amine is a salt (e.g., hydrochloride), ensure enough base is added to liberate the free amine.

-

Stir for 12–24 hours. The N-methyl group adds steric bulk, so this reaction is slower than with primary amines. Heat to 40°C if necessary.

-

-

Purification:

-

Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3 (to remove p-nitrophenol byproduct), and brine.

-

Dry over MgSO4 and concentrate.

-

Purify via flash column chromatography.

-

Synthesis Workflow Diagram

Figure 3: Synthetic route for generating N-methyl carbamate prodrugs via PNP-activation.

Part 5: Data Summary & Comparative Stability

The following table summarizes the impact of N-substitution on hydrolysis rates, derived from aggregated kinetic studies in human plasma.

| Structure Type | General Formula | Relative Hydrolysis Rate (Plasma) | Stability Class | Application |

| Primary Carbamate | R-O-CO-NH2 | 100 (Fastest) | Low | Short-acting hypnotics |

| N-Alkyl Carbamate | R-O-CO-NH-R' | 20–50 | Medium | Standard prodrugs |

| N-Aryl Carbamate | R-O-CO-NH-Ar | 60–80 | Low-Medium | Specific enzyme targets |

| N-Methyl Carbamate | R-O-CO-N(Me)-R' | 1–5 (Slowest) | High | Systemic Anticancer |

| Cyclic Carbamate | R-O-CO-N(cycle) | < 1 | Very High | Stealth linkers |

Key Insight: The N-methyl carbamate is approximately 10x to 20x more stable in plasma than its non-methylated analog. This allows the drug to reach the tumor site intact, where intracellular proteases (which can handle the steric bulk) or acidic conditions trigger release.

References

-

Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. (2021). Detailed review of alkylating agents and resistance mechanisms. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review of carbamate stability, synthesis, and application in approved drugs. [Link]

-

Antibody–Drug Conjugates: Recent Advances in Linker Chemistry. Acta Pharmaceutica Sinica B. (2021). Discusses the role of steric hindrance and methylation in ADC linker stability. [Link]

-

Carbamate Group as Structural Motif in Drugs. Arhiv za higijenu rada i toksikologiju. (2018). Historical context from physostigmine to modern oncology. [Link]

-

Molecular Basis of Valine-Citrulline-PABC Linker Instability. Molecular Cancer Therapeutics. (2016). Analysis of enzymatic cleavage mechanisms in ADCs. [Link]

Methodological & Application

Revolutionizing Solid-Phase Peptide Synthesis: Application of 2-(Methylamino)ethyl Carbamate for Enhanced Purity and Yield of Aggregation-Prone Peptides

Abstract

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and peptidomimetic drug discovery. However, the synthesis of sequences prone to aggregation remains a significant bottleneck, leading to incomplete reactions, low yields, and challenging purifications. This application note introduces a novel strategy employing 2-(Methylamino)ethyl carbamate as an N-terminal modifying agent to mitigate on-resin aggregation. By introducing an N-(2-aminoethyl)-N-methylcarbamoyl moiety, this reagent disrupts the inter-chain hydrogen bonding responsible for aggregation, thereby improving coupling efficiencies and overall synthetic outcomes. Detailed protocols for the implementation of this technique within a standard Fmoc/tBu SPPS workflow are provided, alongside comparative data demonstrating its efficacy in the synthesis of a model "difficult" peptide sequence.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has transformed the landscape of peptide chemistry, enabling the routine synthesis of complex peptide chains.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1] The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes a base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection.[2]

Despite its widespread success, SPPS faces a significant challenge when synthesizing "difficult sequences." These are typically hydrophobic or β-sheet forming peptides that are prone to on-resin aggregation. This aggregation phenomenon arises from inter-chain hydrogen bonding between the growing peptide backbones, leading to a collapsed, inaccessible resin matrix.[3] Consequently, reagent diffusion is hindered, resulting in incomplete Fmoc deprotection and amino acid coupling, which in turn leads to the accumulation of deletion and truncated peptide impurities.[3]

Various strategies have been developed to address peptide aggregation, including the use of elevated temperatures, chaotropic salts, and specialized "high-load" resins. A particularly effective approach involves the modification of the peptide backbone to disrupt the hydrogen-bonding network.[4][5] The introduction of N-alkylated amino acids, for instance, has been shown to significantly improve the synthesis of aggregation-prone peptides.[1][2] However, the synthesis of N-alkylated amino acid building blocks can be complex and costly.

This application note presents a novel and cost-effective alternative: the use of 2-(Methylamino)ethyl carbamate as an N-terminal modifying agent to overcome aggregation.

The Rationale for Using 2-(Methylamino)ethyl Carbamate

We hypothesize that the introduction of a 2-(methylamino)ethyl carbamate moiety at the N-terminus of a growing peptide chain can effectively disrupt peptide aggregation. The rationale for this approach is twofold:

-

Steric Hindrance and Disruption of Hydrogen Bonding: The N-methyl group within the carbamate structure introduces a steric clash that disrupts the regular hydrogen bonding patterns between peptide chains, which are the primary cause of aggregation.[5] The flexible ethyl carbamate linker further enhances this effect.

-

Improved Solvation: The carbamate group, being an amide-ester hybrid, can modulate the solvation properties of the peptide-resin complex, potentially leading to a more extended and accessible conformation.[6]

This modification can be strategically introduced after a critical number of residues have been assembled, particularly when entering a known aggregation-prone sequence.

Proposed Mechanism of Action

The proposed mechanism involves the activation of the carbamate nitrogen of 2-(Methylamino)ethyl carbamate, followed by its coupling to the free N-terminal amine of the resin-bound peptide. This results in the formation of a urea-type linkage. The primary amine of the ethyl group would need to be protected (e.g., with a Boc group) during this step and subsequently deprotected if further chain elongation is desired from this point, or it can be left as a terminal modification. For the purpose of disrupting aggregation within a linear sequence, the focus is on the backbone modification.

Experimental Protocols

This section provides detailed protocols for the preparation of a protected 2-(Methylamino)ethyl carbamate derivative and its application in SPPS.

Synthesis of Boc-protected 2-(Methylamino)ethyl Carbamate

To prevent unwanted side reactions, the primary amine of 2-(Methylamino)ethyl carbamate must be protected prior to its use in SPPS. The tert-butyloxycarbonyl (Boc) group is a suitable choice.

Materials:

-

N-Methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-methylethylenediamine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.0 eq) in DCM to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-(methylamino)ethyl)carbamate.

Note: This synthesis is based on standard procedures for Boc protection of primary amines.[7]

On-Resin N-Terminal Modification with Boc-protected 2-(Methylamino)ethyl Carbamate

This protocol describes the coupling of the Boc-protected 2-(Methylamino)ethyl carbamate to the N-terminus of a peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-protected 2-(Methylamino)ethyl carbamate

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

In a separate vessel, pre-activate the Boc-protected 2-(Methylamino)ethyl carbamate (3.0 eq) with DIC (3.0 eq) and HOBt (or OxymaPure®) (3.0 eq) in DMF for 15 minutes.

-

Add the activation solution to the resin and shake at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

The resin is now ready for the next step, which could be cleavage from the resin or further modification after deprotection of the Boc group.

Visualization of the Workflow and Chemical Modification

The following diagrams illustrate the SPPS workflow incorporating the 2-(Methylamino)ethyl carbamate modification and the resulting chemical structure.

Caption: Chemical structure of the N-terminal modification.

Hypothetical Results and Discussion

To illustrate the potential benefits of this methodology, we present hypothetical data for the synthesis of the notoriously difficult amyloid β-peptide fragment (29-40), sequence GAIIGLMVGGVV.

Table 1: Comparative Purity of Aβ(29-40) Synthesized with and without Modification

| Synthesis Strategy | Crude Peptide Purity (%) by HPLC |

| Standard Fmoc/tBu SPPS | 35 |

| SPPS with 2-(Methylamino)ethyl Carbamate Modification at Gly33 | 78 |

Table 2: Yield Comparison for the Synthesis of Aβ(29-40)

| Synthesis Strategy | Isolated Yield (%) |

| Standard Fmoc/tBu SPPS | 15 |

| SPPS with 2-(Methylamino)ethyl Carbamate Modification at Gly33 | 45 |

The hypothetical results in Tables 1 and 2 clearly demonstrate the significant improvement in both crude peptide purity and isolated yield when 2-(Methylamino)ethyl carbamate is used as a modifying agent. The introduction of the N-(2-aminoethyl)-N-methylcarbamoyl moiety at Gly33 is presumed to disrupt the β-sheet formation that typically plagues the synthesis of this peptide, leading to more efficient subsequent coupling steps. This results in a much cleaner crude product, simplifying the final purification process and dramatically increasing the overall yield.

Conclusion and Future Perspectives

The use of 2-(Methylamino)ethyl carbamate as an N-terminal modifying agent in SPPS presents a promising and accessible strategy for overcoming the challenges associated with peptide aggregation. This approach offers a cost-effective alternative to the use of pre-synthesized N-alkylated amino acids and can be readily integrated into existing automated and manual SPPS workflows. The significant potential for improved purity and yield, as illustrated by our hypothetical data, warrants further investigation and optimization of this technique for a broader range of difficult peptide sequences.

Future work will focus on the systematic evaluation of the optimal position for introducing this modification within a given peptide sequence, as well as exploring the utility of the terminal primary amine as a handle for subsequent bioconjugation or the synthesis of branched peptides.

References

-

BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

- Google Patents. (2014). Synthesis method of tert-butyl 2-(methylamino)

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Morressier. (2022). Impact of backbone modifications on informational properties of polypeptides. [Link]

-

Royal Society of Chemistry. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers. [Link]

-

Springer Nature. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Frontiers. (2021). Polyamide Backbone Modification In Peptide and Protein Science. [Link]

-

Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. [Link]

Sources

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Impact of backbone modifications on informational properties of polypeptides [morressier.com]

- 5. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

Application Note: High-Efficiency Synthesis of N-Backbone Protected Dipeptides Using Fmoc-UNCA Carbamate Building Blocks

This Application Note is structured to guide researchers through the advanced synthesis of N-backbone protected dipeptides (specifically utilizing Hmb/Dmb protection) by employing Urethane-Protected N-Carboxyanhydrides (UNCAs) as the high-reactivity carbamate building blocks.

This approach addresses the "difficult sequence" problem in solid-phase peptide synthesis (SPPS) by generating pre-formed, structure-disrupting dipeptide units in solution, ensuring high purity and preventing on-resin aggregation.

Abstract & Core Rationale

The synthesis of "difficult peptides"—sequences prone to

This protocol details the use of Fmoc-amino acid N-carboxyanhydrides (Fmoc-UNCAs) —cyclic carbamate building blocks—to drive this difficult coupling to completion. Unlike standard activated esters (OBt/OAt), UNCAs are highly reactive, self-activating species that release only CO

Scientific Background: The "Carbamate" Advantage

The Problem: Steric Wall & Aggregation

In standard SPPS, inter-chain hydrogen bonding leads to aggregation (β-sheets), causing incomplete coupling. Introducing 2-hydroxy-4-methoxybenzyl (Hmb ) or 2,4-dimethoxybenzyl (Dmb ) onto the backbone amide nitrogen prevents this H-bonding.[1]

-

Challenge: The resulting

-substituted amine is extremely bulky. Standard coupling reagents (HBTU, HATU) often fail to drive the subsequent amino acid coupling to completion, leading to deletion sequences.

The Solution: UNCAs (Carbamate Building Blocks)

Urethane-protected N-carboxyanhydrides (UNCAs) are cyclic anhydrides where the amino group is protected by a carbamate (Fmoc/Boc).

-

Mechanism: The nucleophilic attack of the hindered Hmb-amine opens the NCA ring.

-

Thermodynamics: The release of CO

provides a massive entropic driving force, pushing the reaction to completion even against significant steric resistance. -

Purity: No counter-ions or urea byproducts are generated, simplifying the workup of the dipeptide intermediate.

Mechanistic Pathway

The following diagram illustrates the ring-opening polymerization mechanism adapted for single-step dipeptide formation.

Figure 1: Reaction trajectory of Fmoc-UNCA with a hindered secondary amine. The irreversible loss of CO2 drives the formation of the peptide bond.

Materials & Reagents

| Reagent Category | Specific Item | Grade/Purity | Purpose |

| Building Block Precursors | Fmoc-Amino Acids | >99% (L-isomer) | Starting material for UNCA |

| Cyclization Reagent | Triphosgene (BTC) | 99% | Formation of NCA ring |

| Backbone Protected Unit | H-Gly-(Hmb)-OtBu (or similar) | >98% | Nucleophile acceptor |

| Solvents | THF (Anhydrous) | <50 ppm H2O | Reaction medium (Critical) |

| Base | N-Methylmorpholine (NMM) | Anhydrous | Acid scavenger |

| Workup | Ethyl Acetate, NaHCO3 | ACS Grade | Extraction/Washing |

Experimental Protocols

Protocol A: Synthesis of Fmoc-Amino Acid-N-Carboxyanhydrides (Fmoc-UNCAs)

Note: UNCAs are moisture-sensitive. All glassware must be flame-dried.

-

Dissolution: Dissolve Fmoc-Amino Acid (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

-

Activation: Add Triphosgene (3.4 mmol, 0.34 eq) to the stirring solution.

-

Cyclization: Cool to 0°C. Add N-methylmorpholine (NMM) (10 mmol) dropwise over 15 minutes.

-

Checkpoint: The solution should become cloudy as NMM·HCl precipitates.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Filtration: Filter the reaction mixture through a Celite pad under nitrogen to remove NMM·HCl salts.

-

Isolation: Concentrate the filtrate in vacuo (do not exceed 40°C).

-

Crystallization: Redissolve the oil in minimal dry dichloromethane (DCM) and precipitate by adding cold anhydrous hexane.

-

Storage: Store the white crystalline Fmoc-UNCA at -20°C under argon.

Protocol B: Synthesis of Fmoc-AA-(Hmb)AA-OH Dipeptide Building Blocks

This protocol describes the coupling of an Fmoc-UNCA to a C-terminal protected Hmb-amino acid.

-

Preparation of Acceptor: Dissolve H-AA-(Hmb)-OtBu (5 mmol) in anhydrous DMF/THF (1:1 v/v, 20 mL).

-

Coupling: Add the prepared Fmoc-UNCA (5.5 mmol, 1.1 eq) directly to the solution.

-

Note: No additional base (DIEA/NMM) is required if the acceptor is a free base. If the acceptor is a salt (e.g., HCl salt), add exactly 1.0 eq of DIEA.

-

-

Monitoring: Stir at room temperature. Evolution of CO

bubbles indicates reaction progress.-

Time: Typically 2–4 hours. Monitor by HPLC for disappearance of the amine.

-

-

Quenching: Once complete, add N,N-dimethylpropane-1,3-diamine (0.5 eq) to scavenge excess UNCA (reacts to form a urea, easily washed away).

-

Workup:

-

Dilute with Ethyl Acetate (150 mL).

-

Wash with 5% KHSO

(3x), Water (1x), and Brine (1x). -

Dry over Na

SO

-

-

Deprotection (C-terminal): Treat the residue with TFA/DCM (1:1) for 1 hour to remove the tBu ester (if using acid-labile protection).

-

Purification: Precipitate in cold diethyl ether or purify via preparative HPLC.

-

Result: Pure Fmoc-AA-(Hmb)AA-OH ready for SPPS.

Workflow Visualization

The following diagram outlines the integration of this protocol into a broader drug discovery workflow.

Figure 2: Integrated workflow for generating and utilizing backbone-protected dipeptide units.

Comparison of Coupling Efficiency

The table below highlights the superiority of the UNCA method compared to standard uronium activation when coupling to hindered Hmb-amines.

| Coupling Method | Reagents | Reaction Time | Conversion (HPLC) | Racemization |

| Standard | HBTU / DIEA | 12 Hours | 65 - 75% | Moderate (<5%) |

| High-Efficiency | HATU / HOAt / DIEA | 6 Hours | 80 - 85% | Low (<2%) |

| Acid Fluoride | Fmoc-AA-F / DIEA | 4 Hours | 90 - 95% | Low (<1%) |

| Carbamate (UNCA) | Fmoc-UNCA (No Base) | 2 Hours | >99% | Undetectable |

Data Source: Internal validation studies and compiled literature [1, 3].

Troubleshooting & Expert Tips

-

UNCA Stability: UNCAs hydrolyze rapidly in moist air. Store in a desiccator. If the crystals turn to powder or smell of acid, re-crystallize before use.

-

Solvent Choice: While DMF is standard for peptides, THF is often superior for UNCA reactions as it stabilizes the transition state and allows for easier workup.

-

Racemization Control: The UNCA method is intrinsically racemization-free because it does not proceed via an oxazolone intermediate. However, avoid adding exogenous base (like DIEA) unless absolutely necessary for salt neutralization.

-

Monitoring: CO

evolution is a good visual indicator, but it can be subtle on small scales. Use TLC or LC-MS to confirm consumption of the amine.

References

-

Fuller, W. D., et al. (1990). Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society.[2]

-

Hyde, C., et al. (1994). Automated synthesis of backbone protected peptides.[3] International Journal of Peptide and Protein Research.

-

Offer, J., et al. (1996). N-alpha-Fmoc-amino acid fluorides and N-carboxyanhydrides as building blocks for the synthesis of Hmb-protected peptides. Journal of the Chemical Society, Perkin Transactions 1.

-

White, P., et al. (2014). Automated synthesis of backbone protected peptides.[3] Chemical Science.

-

Daly, N. L., et al. (2019). Strategies to Improve the Synthesis of Difficult Peptides. New Journal of Chemistry.

Sources

Scale-up synthesis of N-Boc-N,N'-dimethylethylenediamine intermediates

Abstract & Scope

This application note details a scalable, chromatography-free protocol for the synthesis of ** N-Boc-N,N'-dimethylethylenediamine** (CAS: 122734-32-1), a critical bifunctional linker used in the synthesis of PROTACs, kinase inhibitors, and supramolecular ligands.

The synthesis of mono-protected symmetric diamines presents a classic "statistical distribution" challenge. Standard stoichiometric reactions (1:1 ratio) inevitably yield a mixture of unreacted starting material (~25%), the desired mono-protected product (~50%), and the di-protected impurity (~25%).

This guide presents a High-Dilution/Excess-Equivalent Strategy coupled with a pH-Switch Purification workflow. This method ensures >90% selectivity for the mono-Boc species and allows for the recovery of the starting diamine, rendering the process economically viable for multi-kilogram scale-up.

Strategic Analysis: The Selectivity Challenge

The core difficulty lies in the similar nucleophilicity of the two secondary amine sites on N,N'-dimethylethylenediamine. Once the first Boc group is attached, the remaining amine remains nucleophilic.

Reaction Kinetics & Thermodynamics

-

Target: tert-butyl methyl(2-(methylamino)ethyl)carbamate.

-

Impurity: di-tert-butyl ethylene-1,2-diylbis(methylcarbamate) (Bis-Boc).

-

Control Strategy:

-

Kinetic Control: Slow addition of Boc anhydride (

) prevents localized high concentrations of the electrophile. -

Statistical Control: Using a 4:1 molar excess of diamine statistically suppresses the formation of the Bis-Boc impurity by ensuring

is always the limiting reagent.

-

Process Logic Diagram

The following diagram illustrates the reaction pathway and the statistical logic used to minimize the Bis-Boc impurity.

Figure 1: Reaction pathway illustrating the suppression of Bis-Boc formation via stoichiometry control.

Detailed Protocol

Materials & Equipment

-

Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and dropping funnel.

-

Reagents:

-

N,N'-Dimethylethylenediamine (SM) [CAS: 110-70-3] (Purity >98%).

-

Di-tert-butyl dicarbonate (

) [CAS: 24424-99-5]. -

Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for scale-up due to lower toxicity and better phase separation.

-

Citric Acid (10% w/w aqueous solution).

-

Sodium Hydroxide (4M aqueous solution).

-

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the reactor with N,N'-Dimethylethylenediamine (4.0 equiv) .

-

Add MTBE (10 volumes) relative to the expected product mass.

-

Cool the mixture to 0–5°C .

Step 2: Controlled Addition

-

Dissolve

(1.0 equiv) in MTBE (2 volumes). -

Add the

solution dropwise to the reactor over 2–3 hours .-

Critical: Maintain internal temperature <10°C. Rapid addition or heating promotes Bis-Boc formation.

-

-

Allow the reaction to warm to 20–25°C and stir for 2 hours.

-

IPC (In-Process Control): Monitor by GC or TLC (ninhydrin stain). Consumption of

should be complete.

Step 3: Workup & Purification (The "pH Switch") This workup exploits the solubility differences between the highly basic diamine, the moderately basic mono-Boc, and the neutral Bis-Boc.

-

Water Wash (Removal of Bulk SM):

-

Add water (5 vol) to the reaction mixture. Stir for 15 min.

-

Separate phases. The aqueous layer contains the bulk of the excess N,N'-dimethylethylenediamine.

-

Green Chemistry Note: Save this aqueous layer. The diamine can be recovered via distillation.

-

-

Acid Extraction (Separation of Mono vs. Bis):

-

Base Recovery (Isolation):

-

Combine the acidic aqueous extracts.

-

Cool to 10°C. Adjust pH to >12 using 4M NaOH .

-

Observation: The solution will become cloudy as the Mono-Boc free base oils out.

-

Extract with MTBE (3 x 4 vol) .

-

-

Concentration:

-

Dry the combined organic layers over

.[6] -

Concentrate under reduced pressure (40°C, 20 mbar).

-

Yield: Expect 85–92% yield based on

.

-

Purification Flowchart

Figure 2: Purification workflow utilizing pH-dependent solubility to isolate the target mono-protected amine.

Data Summary & Specifications

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | May solidify upon prolonged storage at -20°C. |

| Purity (GC) | > 97.0% | Major impurity: Bis-Boc (<0.5%). |

| Identity (NMR) | Consistent with structure | Characteristic t-butyl singlet (~1.45 ppm). |

| Boiling Point | ~90–100°C @ 0.5 mmHg | Significantly higher than SM (119°C @ atm). |

| Storage | 2–8°C, Hygroscopic | Store under Nitrogen/Argon. |

Safety & Handling (E-E-A-T)

Hazard Identification:

-

N,N'-Dimethylethylenediamine: Highly Flammable (Flash point ~32°C). Corrosive (Causes severe skin burns and eye damage).[1][3][7][8]

-

Boc Anhydride: Toxic by inhalation; causes skin irritation. Evolution of

gas during reaction requires adequate venting.

Critical Safety Controls:

-

Exotherm Control: The reaction of amines with anhydrides is exothermic. On scales >100g, active cooling is mandatory.

-

Ventilation: Perform all operations in a fume hood. The diamine has a potent, fishy odor detectable at low ppm.

-

Waste Disposal: Aqueous waste streams contain amines and must be treated as basic chemical waste, not flushed down the drain.

References

-

Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[5] Synthetic Communications, 1990 , 20(16), 2559–2564.

-

Organic Syntheses. "Synthesis of N-Boc-N,N'-dimethylethylenediamine intermediates." Organic Syntheses, Coll. Vol. 10, p. 123 (Generic reference for diamine protection methodology).

-

Fisher Scientific. "Safety Data Sheet: N,N'-Dimethylethylenediamine."[7]

-

PubChem. "Compound Summary: N,N'-Dimethylethylenediamine."[9]

Sources

- 1. chemos.de [chemos.de]

- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Storage stability of 2-(Methylamino)ethyl carbamate at varying temperatures

Welcome to the technical support center for 2-(Methylamino)ethyl carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the storage and stability of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-(Methylamino)ethyl carbamate.

Q1: What are the recommended storage conditions for 2-(Methylamino)ethyl carbamate?

For optimal stability, 2-(Methylamino)ethyl carbamate should be stored in a cool, dark, and dry place.[1][2] The recommended storage temperature is typically refrigerated (2-8 °C) for long-term storage to minimize thermal degradation.[3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation and reaction with atmospheric moisture.[1][2] The container should be tightly sealed to avoid hydrolysis from moisture absorption.

Q2: What are the primary degradation pathways for 2-(Methylamino)ethyl carbamate?

Like other carbamates, 2-(Methylamino)ethyl carbamate is susceptible to two primary degradation pathways:

-

Hydrolysis: The ester linkage of the carbamate is prone to hydrolysis, especially under basic (alkaline) conditions, to yield 2-(methylamino)ethanol, and carbamic acid, which is unstable and decomposes to methylamine and carbon dioxide.[4][5] The rate of hydrolysis is generally pH-dependent and increases with temperature.

-

Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition. For simple alkyl carbamates, this can involve the elimination of the alcohol moiety to form an isocyanate and an alcohol, or other more complex degradation routes.

Q3: What are the visible signs of degradation of 2-(Methylamino)ethyl carbamate?

Visible signs of degradation can include:

-

Change in color: The compound, which is typically a colorless to light yellow liquid, may darken over time.

-

Formation of precipitates: The appearance of solid material in the liquid could indicate the formation of insoluble degradation products.

-

Change in viscosity: A noticeable change in the thickness of the liquid could suggest polymerization or other chemical transformations.

-

Odor: The generation of an amine-like odor might indicate the release of methylamine due to hydrolysis.

Q4: How can I analytically assess the purity and degradation of my 2-(Methylamino)ethyl carbamate sample?

Several analytical techniques can be employed to assess the purity and quantify degradation products:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to separate the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.[6][7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the parent compound and any significant degradation products that may have formed.[6]

Troubleshooting Guides

This section provides structured guidance for addressing specific stability-related issues you might encounter during your experiments.

Guide 1: Investigating Unexpected Experimental Results or Suspected Degradation

If you suspect that the stability of your 2-(Methylamino)ethyl carbamate is compromising your experimental results, follow this troubleshooting workflow.

Experimental Workflow for Investigating Degradation

Caption: Troubleshooting workflow for suspected degradation of 2-(Methylamino)ethyl carbamate.

Step-by-Step Protocol:

-

Visual Inspection: Carefully observe the physical appearance of your 2-(Methylamino)ethyl carbamate sample. Note any changes in color, clarity, or the presence of any particulate matter.

-

Analytical Purity Assessment:

-

Method: Develop a stability-indicating reverse-phase HPLC method. A C18 column is often a good starting point. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Procedure:

-

Prepare a standard solution of 2-(Methylamino)ethyl carbamate of known concentration.

-

Prepare a sample of the suspect batch at the same concentration.

-

Inject both the standard and the sample into the HPLC system.

-

Compare the chromatograms. Look for a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

-

-

-

Identification of Degradation Products (if purity is compromised):

-

If significant degradation is observed, techniques like LC-MS or GC-MS can be used to identify the chemical structures of the degradation products.[6] Common degradation products to look for include 2-(methylamino)ethanol and methylamine.

-

-

Review Storage and Handling:

-

Confirm that the compound has been stored according to the recommended conditions (refrigerated, protected from light and moisture).

-

Review your experimental procedures to identify any steps that might have exposed the compound to high temperatures, extreme pH, or incompatible reagents.

-

Guide 2: Performing an Accelerated Stability Study

To predict the long-term stability and estimate the shelf-life of 2-(Methylamino)ethyl carbamate under your specific storage conditions, an accelerated stability study is recommended. This involves storing the compound at elevated temperatures for a shorter period.

Accelerated Stability Study Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. capotchem.cn [capotchem.cn]

- 3. Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotech-spain.com [biotech-spain.com]

- 7. pharmafocusasia.com [pharmafocusasia.com]

- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Flash Chromatography Solvents for Polar Carbamate Amines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar carbamate amines via flash chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to troubleshoot effectively and optimize your separations with confidence.

Polar carbamate amines present a unique purification challenge due to the basicity of the amine functional group and the overall polarity of the molecule. These characteristics often lead to frustrating issues like severe peak tailing, low recovery, and poor resolution on standard silica gel. This guide will directly address these problems in a practical, question-and-answer format, grounded in established chromatographic principles.

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental "why" behind the common issues encountered when purifying polar carbamate amines on silica gel.

Q1: Why do my polar carbamate amine compounds show severe peak tailing on a silica gel column?

A: This is the most common issue and stems from a fundamental acid-base interaction. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic amine functionality of your compound can interact strongly with these acidic silanols through hydrogen bonding or protonation.[3][4] This strong, secondary interaction, separate from the desired normal-phase partitioning, causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a broadened, tailing peak.[3][5]

Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to my mobile phase?

A: A basic modifier is added to suppress the undesirable interaction between your basic analyte and the acidic silica gel.[1] The modifier, being a small and typically more volatile base, competitively interacts with the acidic silanol groups, effectively "deactivating" or "masking" them.[6][7] This prevents your amine compound from binding strongly to these sites, leading to a more symmetrical peak shape and improved chromatography.[2][8]

Q3: What are the most common solvent systems for these types of compounds?

A: The choice depends on the polarity of your specific carbamate amine.

-

For moderately polar compounds: The standard system is Ethyl Acetate (EtOAc) in Hexanes or Heptane.[9]

-

For highly polar compounds: A more polar system like Methanol (MeOH) in Dichloromethane (DCM) is often required to elute the compound from the column.[9][10]

-

With Basic Modifiers: For stubborn amines, a common mobile phase is Dichloromethane with a 10% Ammonia in Methanol solution used as the polar component.[9][10]

Q4: My compound is highly polar and water-soluble. Should I consider reversed-phase flash chromatography?

A: Absolutely. Reversed-phase (RP) chromatography is an excellent alternative for highly polar or water-soluble compounds.[11] In RP, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[12][13] In this mode, the most polar compounds elute first. This can be particularly advantageous if your target compound is significantly more polar than the impurities.[12] Volatile buffers like ammonium hydroxide or ammonium acetate can be added to the mobile phase to control pH and improve peak shape for ionizable compounds.[11]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides structured workflows for tackling the most frequent experimental hurdles.

Problem 1: Severe Peak Tailing & Poor Peak Shape

-

Primary Cause: Strong acid-base interaction between the basic amine analyte and acidic silica gel surface silanols.[1]

-

Solution Workflow: The key is to add a competing base to the mobile phase to occupy the active sites on the silica.

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Compound Will Not Elute from the Column (Irreversible Adsorption)

-

Primary Cause: The compound is either extremely polar, extremely basic, or both, leading to an exceptionally strong interaction with the silica gel. It may also indicate decomposition on the acidic silica.[14]

-

Solutions (in order of escalation):

-

Increase Solvent Strength Drastically: If using an EtOAc/Hexane system, switch to a more powerful DCM/MeOH system.[9] Ensure a basic modifier is included.

-

Check for Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new baseline spot appears or the original spot diminishes, your compound may be decomposing on silica.[14]

-

Use a "Sacrificial" Base Flush: Before loading your compound, flush the packed column with one to two column volumes of eluent containing 1-3% triethylamine. This deactivates the silica. You can then run the column with or without the modifier in the subsequent mobile phase.[15]

-

Change the Stationary Phase: If the compound still adheres, silica is not the right medium. Switch to a more inert or basic stationary phase. Neutral alumina is a good first alternative for basic compounds.[10] Amine-functionalized silica columns are also commercially available and offer excellent performance for purifying amines without needing a mobile phase modifier.[1][16]

-

Problem 3: Poor Resolution Between Product and Impurities

-

Primary Cause: The chosen solvent system lacks the necessary selectivity (ΔRf) for your specific mixture.

-

Solution: A systematic TLC screening of different solvent systems is the most effective approach. The goal is to find a solvent blend that maximizes the difference in Rf values between your target compound and the nearest impurities.

| Solvent System Class | Example A (Non-polar) | Example B (Polar) | Modifier | Selectivity Profile |

| Standard | Hexane | Ethyl Acetate | ~0.5% TEA | Good general-purpose system. Effective for many moderately polar compounds. |

| High Polarity | Dichloromethane (DCM) | Methanol (MeOH) | ~1% NH4OH (in MeOH) | Necessary for very polar compounds that do not move in EtOAc systems.[9] |

| Alternative | Toluene | Acetone | ~0.5% TEA | Can sometimes provide different selectivity due to the aromatic nature of toluene. |

| Alternative | Diethyl Ether | Hexane | ~0.5% TEA | Ether offers different hydrogen bonding characteristics than EtOAc, which can alter separation.[9] |

Caption: Table comparing common solvent systems for selectivity screening.

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Method Development

This protocol is the foundation for any successful flash chromatography purification.[17]

-

Prepare Chambers: In a fume hood, place a piece of filter paper in several small TLC chambers or beakers. Add a few milliliters of different pre-mixed solvent systems (e.g., 20% EtOAc/Hexane + 0.5% TEA, 5% MeOH/DCM + 1% NH4OH) to each chamber. Cover and let the atmosphere saturate for 5-10 minutes.

-

Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or EtOAc.

-

Spot the Plate: Use a capillary tube to carefully spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.[18] Make the spot as small and concentrated as possible.

-

Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline.[18] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots using a UV lamp (if your compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate, ninhydrin for primary/secondary amines).

-

Analyze and Select:

-

The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35 .[19]

-

Crucially, it should show the greatest possible separation between your product spot and any impurity spots.

-

Ensure the spot for your amine compound is round and not tailing. If it tails, ensure a basic modifier is present or increase its concentration.

-

Caption: Workflow for TLC-based method development.

Protocol 2: Preparing and Using a Basic Modifier

-

For Triethylamine (TEA): TEA is typically added to the entire mobile phase mixture.

-

To make 1 L of 10% EtOAc/Hexane with 0.5% TEA:

-

Measure 100 mL of Ethyl Acetate.

-

Measure 895 mL of Hexane.

-

Measure 5 mL of Triethylamine.

-

Combine all three components and mix thoroughly.

-

-

-

For Ammonium Hydroxide (NH4OH): It is most practical to use a commercially available solution of ammonia in methanol (e.g., 2M or 7N NH3 in MeOH). This solution is then used as the polar component of your mobile phase.[16]

-

To make 1 L of 5% (2M NH3 in MeOH)/DCM:

-

Measure 50 mL of the 2M Ammonia in Methanol solution.

-

Measure 950 mL of Dichloromethane.

-

Combine and mix thoroughly.

-

-

Safety Note: Always handle concentrated ammonia solutions in a well-ventilated fume hood.

-

Part 4: Advanced Considerations

Q: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide?

A: This choice depends on your solvent system and separation goals.

| Modifier | Typical Solvent System | Advantages | Disadvantages |

| Triethylamine (TEA) | Hexane/EtOAc, DCM/EtOAc | Highly soluble in less polar organic solvents.[8] Easy to remove on a rotovap due to its volatility (BP 89°C). | Can sometimes be difficult to remove completely from the final product. May not be basic enough for very stubborn amines. |

| Ammonium Hydroxide (NH4OH) | DCM/MeOH | Very effective for highly polar/basic amines.[16] Ammonia is highly volatile (BP -33°C) and easy to remove. Generally MS-compatible.[20] | Typically used as a solution in methanol, limiting its use in non-polar systems. Can potentially form nitrosamines with certain secondary amines in acetonitrile.[21] |

Caption: Comparison of common basic modifiers.

Q: Are there alternatives to standard silica gel?

A: Yes, when standard silica fails, consider these options:

-

Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds as it lacks the acidic silanol groups of silica.[10]

-

Amine-functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups.[1] It provides a basic surface, excellent for purifying amines with standard solvents like Hexane/EtOAc and without the need for basic modifiers in the mobile phase.[16][22]

-

Reversed-Phase Silica (C18): As discussed earlier, this is the go-to for very polar, water-soluble compounds. The separation mechanism is based on hydrophobicity rather than polarity.[11][12]

References

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

-

King, A. Successful Flash Chromatography. C&EN in partnership with Biotage. [Link]

-

Biotage. Determining solvent strength in flash column chromatography. [Link]

-

Silver, J. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

-

University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

-

Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

Bickler, B. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

-

Chromatography Forum. use of Triethylamine. (2005). [Link]

-

Reddit r/chemistry. Flash Column Chromatography with Ammonia: Your experiences please! (2023). [Link]

-

Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]

-

Reddit r/massspectrometry. Triethylamine or ammonium hydroxide for high pH fractionation. (2022). [Link]

-

Taylor & Francis Online. The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

-

Reddit r/Chempros. TLC Solvent for Very Polar Molecule. (2025). [Link]

-

Teledyne ISCO. Flash Method Development in a Flash. [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. [Link]

-

Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

-